Unveiling the Enigmatic Structure of BMY 28674-d8: A Technical Overview
Unveiling the Enigmatic Structure of BMY 28674-d8: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the chemical structure and available data for BMY 28674-d8, a deuterated analog of the chemical entity BMY 28674. Despite a comprehensive search of scientific literature and patent databases, detailed experimental protocols, extensive spectroscopic data, and in-depth biological studies for BMY 28674 and its deuterated form remain largely within the internal archives of its originators, presumably Bristol-Myers Squibb, as suggested by the "BMY" designation.
This document consolidates the currently accessible information, primarily from commercial suppliers of research chemicals, to provide a foundational understanding of BMY 28674-d8 for research and drug development professionals.
Chemical Structure and Properties
BMY 28674-d8 is the isotopically labeled version of BMY 28674, containing eight deuterium atoms. The chemical structure, as inferred from the SMILES (Simplified Molecular Input Line Entry System) string provided by chemical vendors, is presented below. The core of the molecule appears to be a complex heterocyclic system.
The deuteration is specifically located on the ethyl-piperazine side chain. This isotopic labeling makes BMY 28674-d8 a valuable tool in various research applications, particularly as an internal standard in quantitative mass spectrometry-based assays (LC-MS) for pharmacokinetic and metabolic studies of the parent compound, BMY 28674.
Table 1: Physicochemical Properties of BMY 28674-d8
| Property | Value | Source |
| Chemical Formula | C₂₁H₂₃D₈N₅O₃ | Commercial Vendor Data |
| Molecular Weight | 409.55 g/mol | Commercial Vendor Data |
| Appearance | White to off-white solid | Commercial Vendor Data |
| Purity (by HPLC) | ≥96.13% | Commercial Vendor Data |
| Isotopic Enrichment | ≥99.4% | Commercial Vendor Data |
| Storage Conditions | -20°C for long-term storage | Commercial Vendor Data |
Spectroscopic Data
Detailed, experimentally obtained spectroscopic data such as ¹H-NMR, ¹³C-NMR, and high-resolution mass spectra for BMY 28674-d8 are not publicly available in peer-reviewed literature. The primary utility of this deuterated compound is as an internal standard, where its mass difference from the unlabeled BMY 28674 allows for precise quantification in biological matrices.
Synthesis and Deuteration
A validated, step-by-step synthesis protocol for BMY 28674 and the specific methodology for the introduction of the eight deuterium atoms to create BMY 28674-d8 have not been disclosed in the public domain. The synthesis would likely involve a multi-step process to construct the complex heterocyclic core, followed by a late-stage introduction of the deuterated side chain or the use of a deuterated building block during the synthesis.
Biological Activity and Signaling Pathways
Information regarding the biological target, mechanism of action, and any associated signaling pathways for BMY 28674 is not available in published scientific literature. Therefore, the creation of diagrams for signaling pathways is not possible at this time. The "BMY" prefix suggests its origin from Bristol-Myers Squibb's research and development pipeline; however, its therapeutic target and pharmacological profile have not been publicly disclosed.
Experimental Protocols
Due to the absence of published research utilizing BMY 28674-d8, detailed experimental protocols for its use are not available. In its role as an internal standard, the general protocol would involve:
-
Preparation of a stock solution: A known concentration of BMY 28674-d8 is prepared in a suitable organic solvent.
-
Spiking into samples: A fixed amount of the BMY 28674-d8 stock solution is added to all experimental samples (e.g., plasma, tissue homogenates) and calibration standards containing the non-deuterated BMY 28674.
-
Sample extraction: The analyte (BMY 28674) and the internal standard (BMY 28674-d8) are co-extracted from the biological matrix.
-
LC-MS analysis: The extracted sample is analyzed by liquid chromatography-mass spectrometry. The instrument is set to monitor the specific mass-to-charge ratios (m/z) for both BMY 28674 and BMY 28674-d8.
-
Quantification: The peak area ratio of BMY 28674 to BMY 28674-d8 is used to construct a calibration curve and to determine the concentration of BMY 28674 in the unknown samples. This ratiometric measurement corrects for variations in sample preparation and instrument response.
Below is a generalized workflow for the use of BMY 28674-d8 as an internal standard.
Conclusion
BMY 28674-d8 is a deuterated form of the compound BMY 28674, making it an essential tool for quantitative bioanalysis. While a definitive chemical structure can be proposed based on commercially available information, a comprehensive understanding of its synthesis, spectroscopic properties, and biological activity is hampered by the lack of publicly available, peer-reviewed data. Researchers and drug development professionals interested in this compound are encouraged to consult directly with suppliers for any available characterization data. Further investigation into the Bristol-Myers Squibb patent portfolio and research publications may, in the future, shed more light on the scientific context of BMY 28674.
